Phenol, 4-ethynyl-
Overview
Description
Phenol, 4-ethynyl- is an organic compound with the molecular formula C₈H₆O. It is a derivative of phenol where the hydrogen atom at the para position is replaced by an ethynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, 4-ethynyl- can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide in ethanol. This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification . Another method involves the nucleophilic aromatic substitution of aryl halides under specific conditions .
Industrial Production Methods: Industrial production of phenol derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-ethynyl- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using strong oxidizing agents such as Jones reagent or silver oxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Jones reagent, silver oxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens, nitric acid, and sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
Phenol, 4-ethynyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of phenol, 4-ethynyl- involves its interaction with various molecular targets. As a phenol derivative, it can participate in hydrogen bonding and other interactions with proteins and enzymes. The ethynyl group can also engage in additional chemical reactions, contributing to its unique properties .
Comparison with Similar Compounds
Phenol, 4-ethynyl- can be compared with other phenol derivatives such as:
Phenol, 4-ethyl- (C₈H₁₀O): Similar structure but with an ethyl group instead of an ethynyl group.
Phenol, 4-methyl- (C₇H₈O): Contains a methyl group at the para position.
Phenol, 4-nitro- (C₆H₅NO₃): Contains a nitro group at the para position.
Uniqueness: The presence of the ethynyl group in phenol, 4-ethynyl- imparts unique reactivity and properties compared to other phenol derivatives. This makes it a valuable compound for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
4-ethynylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJEKPLQLVJGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905921 | |
Record name | 4-Ethynylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-91-1, 24979-70-2 | |
Record name | Phenol, 4-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-ethenyl-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethynylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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